N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6S2/c1-28(24,25)17-9-8-16(18-19-17)12-4-2-5-13(10-12)20-29(26,27)15-7-3-6-14(11-15)21(22)23/h2-11,20H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXPSOVZLMCFHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target compound comprises two key subunits:
- A 6-(methylsulfonyl)pyridazin-3-yl moiety.
- A 3-nitrobenzenesulfonamide group linked via a phenyl spacer.
Retrosynthetically, the molecule can be dissected into:
- Intermediate A : 3-(3-Aminophenyl)-6-(methylsulfonyl)pyridazine.
- Intermediate B : 3-Nitrobenzenesulfonyl chloride.
Coupling Intermediate A with Intermediate B via nucleophilic acyl substitution forms the final sulfonamide bond.
Synthesis of 3-(3-Aminophenyl)-6-(Methylsulfonyl)pyridazine
Pyridazine Core Construction
The pyridazine ring is synthesized via cyclization of a 1,4-diketone precursor with hydrazine hydrate. For example, ethyl 3-oxo-4-(methylthio)butanoate undergoes cyclization under microwave irradiation to yield 6-(methylthio)pyridazin-3-ol , followed by chlorination using POCl₃ to produce 3-chloro-6-(methylthio)pyridazine .
Key Reaction:
$$
\text{Ethyl 3-oxo-4-(methylthio)butanoate} \xrightarrow{\text{NH}2\text{NH}2, \Delta} \text{6-(Methylthio)pyridazin-3-ol} \xrightarrow{\text{POCl}_3} \text{3-Chloro-6-(methylthio)pyridazine}
$$
Suzuki–Miyaura Coupling
A palladium-catalyzed cross-coupling attaches the phenyl group to the pyridazine core. 3-Chloro-6-(methylthio)pyridazine reacts with 3-nitrophenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to yield 3-(3-nitrophenyl)-6-(methylthio)pyridazine .
Key Reaction:
$$
\text{3-Chloro-6-(methylthio)pyridazine} + \text{3-Nitrophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{3-(3-Nitrophenyl)-6-(methylthio)pyridazine}
$$
Oxidation of Methylthio to Methylsulfonyl
The methylthio group is oxidized to methylsulfonyl using oxone in acetic acid, achieving near-quantitative conversion:
$$
\text{3-(3-Nitrophenyl)-6-(methylthio)pyridazine} \xrightarrow{\text{Oxone, AcOH}} \text{3-(3-Nitrophenyl)-6-(methylsulfonyl)pyridazine}
$$
Reduction of Nitro to Amine
Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to an amine, yielding 3-(3-aminophenyl)-6-(methylsulfonyl)pyridazine :
$$
\text{3-(3-Nitrophenyl)-6-(methylsulfonyl)pyridazine} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{3-(3-Aminophenyl)-6-(methylsulfonyl)pyridazine}
$$
Synthesis of 3-Nitrobenzenesulfonyl Chloride
3-Nitrobenzenesulfonyl chloride is prepared via chlorosulfonation of nitrobenzene using chlorosulfonic acid at 0–5°C:
$$
\text{Nitrobenzene} \xrightarrow{\text{ClSO}_3\text{H}} \text{3-Nitrobenzenesulfonyl chloride}
$$
Final Coupling: Sulfonamide Formation
Intermediate A reacts with Intermediate B in dimethylformamide (DMF) with K₂CO₃ as a base, yielding the target compound:
$$
\text{3-(3-Aminophenyl)-6-(methylsulfonyl)pyridazine} + \text{3-Nitrobenzenesulfonyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N-(3-(6-(Methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide}
$$
Table 1: Reaction Conditions and Yields
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | NH₂NH₂, Δ, 6 h | 78 |
| 2 | Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 65 |
| 3 | Oxidation | Oxone, AcOH, 24 h | 92 |
| 4 | Reduction | H₂, Pd/C, EtOH, 12 h | 85 |
| 5 | Sulfonamide formation | K₂CO₃, DMF, rt, 4 h | 70 |
Spectroscopic Characterization
1H NMR (500 MHz, DMSO-d6) :
Mechanistic and Practical Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed to convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine, and nucleophilic substitution using amines or thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs from the evidence:
*Calculated based on structural similarity to 921793-23-8.
Key Observations
(i) Core Heterocycle Differences
- Pyridazine vs. Pyridine : The target compound and 921793-23-9 share a pyridazine core (two adjacent nitrogen atoms), which enhances hydrogen-bonding capacity compared to the single-nitrogen pyridine in . Pyridazine’s electron-deficient nature may improve binding to targets requiring π-π stacking or charge-transfer interactions .
- Piperidine Derivatives : Compounds like 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol utilize a flexible piperidine scaffold, which may favor membrane permeability but reduce metabolic stability compared to rigid pyridazine systems.
(ii) Sulfonamide Functionalization
- Nitrobenzenesulfonamide vs. This difference could influence solubility and target selectivity .
- Halogenated Analogs : The pyridine-based sulfonamide in incorporates chloro and fluoro substituents, which are common in drug design for tuning potency and bioavailability. The absence of halogens in the target compound may reduce off-target interactions but limit halogen-bonding opportunities.
(iii) Physicochemical Implications
- Molecular Weight and Lipophilicity: The target compound (~434 Da) is heavier than piperidine derivatives but lighter than 921793-23-9 (443.5 Da).
- Hydrogen-Bonding Capacity : The pyridazine core and nitro group provide multiple hydrogen-bond acceptors, suggesting strong interactions with polar biological targets.
Biological Activity
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, a pyridazine ring, and a nitro group, which collectively contribute to its biological activity. The molecular formula is C16H16N4O4S, with a molecular weight of approximately 372.39 g/mol.
Key Structural Features:
- Sulfonamide Group: Known for antibacterial properties.
- Pyridazine Ring: Associated with various pharmacological activities.
- Nitro Group: Often involved in redox reactions and can enhance biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Pyridazine Intermediate: Reaction of a pyridazine derivative with methylsulfonyl chloride.
- Coupling Reaction: The pyridazine intermediate is coupled with a nitrophenyl group using palladium-catalyzed reactions.
- Final Sulfonamide Formation: The product undergoes sulfonation to introduce the sulfonamide moiety.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. While detailed mechanisms are still under investigation, preliminary studies suggest potential effects on inflammatory pathways and enzyme inhibition.
Case Studies and Research Findings
- Anti-inflammatory Activity:
- Antibacterial Properties:
- Antitumor Potential:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of NLRP3 inflammasome | |
| Antibacterial | Potential against bacterial pathogens | |
| Antitumor | Inhibition of cancer signaling pathways |
Table 2: Synthesis Steps Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Pyridazine Formation | Nucleophilic substitution | Methylsulfonyl chloride |
| Coupling | Cross-coupling | Palladium catalyst |
| Sulfonation | Electrophilic substitution | Sulfonating agents |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Preparation of the pyridazine core with methylsulfonyl substitution via nucleophilic substitution or sulfonylation reactions (e.g., using methanesulfonyl chloride under basic conditions) .
- Step 2 : Coupling the pyridazine intermediate to a nitrobenzenesulfonamide-bearing phenyl group using Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination .
- Optimization : Microwave-assisted synthesis reduces reaction times, while solvent selection (e.g., DMF or THF) and temperature control (60–100°C) improve yields. Purity is ensured via HPLC (>95%) and NMR spectroscopy .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
Q. What are the solubility challenges, and how can they be addressed in experimental setups?
- Methodological Answer : The compound’s hydrophobicity (due to nitro and sulfonamide groups) limits aqueous solubility. Strategies include:
- Co-solvent systems : Use DMSO:water (e.g., 10% DMSO) for in vitro assays .
- Solid Dispersion : Formulate with polymers (e.g., PEG 4000) to enhance dissolution .
Advanced Research Questions
Q. How do structural analogs with varying substituents (e.g., morpholino vs. methylsulfonyl groups) affect biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the methylsulfonyl group with morpholino (as in ) to assess changes in enzyme inhibition (e.g., IC₅₀ shifts in kinase assays).
- Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding affinities to targets like carbonic anhydrase IX. Methylsulfonyl groups enhance electron-withdrawing effects, improving target engagement .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., fluorometric enzyme inhibition) under standardized conditions (pH 7.4, 37°C) to control for variability .
- Off-Target Profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .
Q. What methodologies identify the primary biological targets of this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ/kₐ) to candidate receptors (e.g., EGFR or PDGFR) .
- Thermal Shift Assays (TSA) : Monitor protein thermal stability shifts to confirm target engagement .
Q. How can stability under physiological conditions be evaluated, and what degradation products are formed?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS. Nitro group reduction to amine is a common degradation pathway .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for sulfonamide bond hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
